1-(4-Bromophenylsulfonyl)-1H-pyrrole

Melting Point Solid-State Properties Purification

Researchers relying on chloro analogs face sluggish cross-coupling reactivity, limiting library yields. 1-(4-Bromophenylsulfonyl)-1H-pyrrole (CAS 16851-84-6) solves this with a superior C-Br bond for efficient Suzuki-Miyaura couplings. Key advantages: - Reactive Br handle outperforms 4-Cl analog in Pd-catalyzed biaryl synthesis. - Stable solid (mp 156-161 °C) prevents dispenser blockages in automated synthesizers. - High bp (409.9 °C) & density (1.58 g/cm³) simplify biphasic purification. - Purity ≥98% minimizes side reactions for high-fidelity compound libraries.

Molecular Formula C10H8BrNO2S
Molecular Weight 286.15 g/mol
CAS No. 16851-84-6
Cat. No. B102771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenylsulfonyl)-1H-pyrrole
CAS16851-84-6
Molecular FormulaC10H8BrNO2S
Molecular Weight286.15 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)S(=O)(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C10H8BrNO2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h1-8H
InChIKeyWTLWGWZWPABAIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenylsulfonyl)-1H-pyrrole: Key Properties & Class


1-(4-Bromophenylsulfonyl)-1H-pyrrole (CAS 16851-84-6) is a heterocyclic building block belonging to the N-arylsulfonyl pyrrole class . It features a pyrrole ring N-substituted with a 4-bromophenylsulfonyl group, combining an electron-withdrawing sulfonyl protecting/directing group with a bromine atom that serves as a synthetic handle for further functionalization . The compound has a molecular formula of C10H8BrNO2S and a molecular weight of 286.14 g/mol .

Why 1-(4-Bromophenylsulfonyl)-1H-pyrrole Cannot Be Simply Replaced


In-class N-arylsulfonyl pyrroles are not interchangeable due to significant differences in their physical properties induced by the 4-substituent on the phenyl ring. The specific halogen atom directly impacts the compound's melting point, boiling point, and density, which are critical parameters for formulation, storage, and purification processes. Furthermore, the chemical reactivity diverges substantially: the C–Br bond in the 4-bromophenyl derivative is a superior synthetic handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, compared to the less reactive C–Cl bond in the 4-chloro analog [1]. This precludes simple substitution in synthetic routes where a reactive aryl halide is required for subsequent elaboration. The quantitative evidence below details these critical differentiation points .

1-(4-Bromophenylsulfonyl)-1H-pyrrole: Key Differentiating Data


Melting Point Differentiation

The melting point of 1-(4-bromophenylsulfonyl)-1H-pyrrole is 156–161 °C, which is substantially higher than that of its 4-chloro analog (116 °C) and the unsubstituted parent compound (88–91 °C) . This higher melting point indicates stronger intermolecular interactions in the solid state, potentially leading to enhanced crystallinity and a wider thermal processing window for recrystallization or formulation.

Melting Point Solid-State Properties Purification

Boiling Point and Density: Processing Implications

The boiling point of 1-(4-bromophenylsulfonyl)-1H-pyrrole is 409.9 °C at 760 mmHg, compared to 393.6 °C for the 4-chloro analog and 368.9 °C for the parent 1-(phenylsulfonyl)pyrrole . Similarly, its density is 1.58 g/cm³, which is 0.22 g/cm³ higher than the chloro analog (1.36 g/cm³) and significantly greater than the parent compound (~1.2 g/cm³) . These elevated values reflect the increased molecular weight and polarizability of the bromine substituent.

Boiling Point Density Process Chemistry

C–Br Bond: Superior Cross-Coupling Utility

The bromine atom on the phenyl ring of 1-(4-bromophenylsulfonyl)-1H-pyrrole provides a highly effective handle for palladium-catalyzed cross-coupling reactions. In contrast, the C–Cl bond in the 4-chloro analog is significantly less reactive in oxidative addition, which is the rate-determining step for couplings like Suzuki-Miyaura [1]. While no direct kinetic comparison was found for this exact compound pair, the general reactivity trend of Ar-Br > Ar-Cl in Pd(0)-catalyzed cross-couplings is well-established across the class of N-sulfonyl pyrroles, as demonstrated by the excellent reactivity of N-benzenesulfonyl-3,4-dibromopyrrole [1].

Cross-Coupling Suzuki-Miyaura Synthetic Chemistry

Purity Specification and Commercial Availability

Commercially, 1-(4-bromophenylsulfonyl)-1H-pyrrole is available from Apollo Scientific Ltd. with a guaranteed purity of 98% . This specification ensures that researchers acquire a building block of defined quality, which is essential for achieving reproducible yields in subsequent synthetic transformations. In contrast, the 4-chloro analog is commonly listed at 95% purity, which could introduce variability in multi-step syntheses .

Purity Quality Control Procurement

Optimal Applications of 1-(4-Bromophenylsulfonyl)-1H-pyrrole


Medicinal Chemistry Library Synthesis

The compound's bromine atom serves as a reactive handle for Suzuki-Miyaura or Heck reactions, enabling the rapid generation of diverse biaryl derivatives for drug discovery. The higher purity (98%) minimizes side reactions, making it a superior choice over the 95% pure chloro analog for synthesizing compound libraries with high fidelity .

Solid-Phase Synthesis with High Thermal Stability

With a melting point of 156–161 °C, this brominated pyrrole remains a stable solid under a wider range of ambient and elevated temperature conditions compared to the chloro analog (mp 116 °C) . This makes it the preferred building block for automated solid-phase synthesizers where reagent melting during dispensing can cause blockages.

Sulfonamide-Functionalized Materials and Photoactive Compounds

The sulfonyl pyrrole unit is a versatile linchpin for generating sulfonamides and can be activated via chemical, electrochemical, or photochemical pathways. The 4-bromophenyl variant provides an additional site for post-functionalization of the final product, which is not possible with the parent 1-(phenylsulfonyl)pyrrole .

Process Scale-Up and Purification

The significantly higher boiling point (409.9 °C) and density (1.58 g/cm³) compared to its analogs provides a wider operational window for distillative purification and biphasic extractions. The compound's distinct physical properties simplify phase separation and solvent recovery, reducing process development time .

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